molecular formula C18H16BrNO2 B6425718 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide CAS No. 2034419-09-3

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide

Cat. No.: B6425718
CAS No.: 2034419-09-3
M. Wt: 358.2 g/mol
InChI Key: NOUXGROGQYOFGW-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method for constructing benzofuran rings is through the cyclization of o-hydroxyacetophenones under basic conditions

    Cyclization of o-hydroxyacetophenones: This step involves the reaction of o-hydroxyacetophenones with a base, such as sodium hydroxide, to form the benzofuran ring.

    Introduction of the propan-2-yl group: The benzofuran derivative is then reacted with a suitable alkylating agent, such as 2-bromopropane, under basic conditions to introduce the propan-2-yl group.

    Formation of the bromobenzamide moiety: Finally, the compound is reacted with 2-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide is unique due to the presence of the bromobenzamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. Its specific combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUXGROGQYOFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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